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Compound of Interest

Compound Name: C-Laurdan

Cat. No.: B15557341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to utilizing C-Laurdan, a polarity-

sensitive fluorescent probe, for investigating membrane order and lipid microdomains in live

cells. C-Laurdan microscopy offers a powerful tool for understanding the biophysical properties

of cellular membranes, which play a crucial role in various cellular processes, including

signaling, protein trafficking, and drug-membrane interactions.

Principle of C-Laurdan Fluorescence
C-Laurdan is a lipophilic dye that partitions into cellular membranes.[1][2] Its fluorescence

emission spectrum is highly sensitive to the polarity of its immediate environment.[3] In more

ordered, tightly packed membrane regions (e.g., lipid rafts), there is less water penetration.

This non-polar environment causes C-Laurdan to emit light in the blue region of the spectrum

(~440 nm).[4][5] Conversely, in more disordered, fluid membrane regions, increased water

penetration creates a more polar environment, leading to a red shift in C-Laurdan's emission to

the green region (~490 nm).[4][5] This spectral shift allows for the ratiometric imaging and

quantification of membrane order.[3][6]

The principle of C-Laurdan's environmental sensitivity is depicted in the diagram below.
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Caption: C-Laurdan's fluorescence emission is environmentally sensitive.

Experimental Protocols
This section provides a detailed methodology for C-Laurdan microscopy, from reagent

preparation to data analysis.

Materials and Reagents
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Reagent Supplier Catalog No. Storage

C-Laurdan Tocris Bioscience 4739 -20°C

Dimethylformamide

(DMF)
Sigma-Aldrich D4551 Room Temperature

Dimethyl sulfoxide

(DMSO)
Sigma-Aldrich D8418 Room Temperature

Ethanol Sigma-Aldrich E7023 Room Temperature

Phosphate-Buffered

Saline (PBS)
Gibco 10010023 Room Temperature

Cell Culture Medium Varies by cell line 4°C

Fetal Bovine Serum

(FBS)
Varies by cell line -20°C

Equipment
Confocal Laser Scanning Microscope with a 405 nm laser line and spectral detection

capabilities.[3]

Incubator for cell culture (37°C, 5% CO2).

Water bath.

Vortex mixer.

Microcentrifuge.

Imaging dishes or slides.

Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Protocol: Step-by-Step
1. Preparation of C-Laurdan Stock Solution:
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Prepare a 10 mM stock solution of C-Laurdan in DMF.[7] C-Laurdan is also soluble in

DMSO (up to 20 mM) and ethanol (up to 10 mM).[2]

Vortex thoroughly to ensure complete dissolution.

Store the stock solution at -20°C, protected from light. Stock solutions are typically stable for

up to 3 months.[7]

2. Cell Culture and Seeding:

Culture cells of interest in their appropriate medium and conditions.

Seed cells onto imaging dishes or slides at a suitable density to achieve 70-80% confluency

on the day of the experiment.

3. Labeling Cells with C-Laurdan:

On the day of the experiment, prepare a working solution of C-Laurdan. Dilute the 10 mM

stock solution in pre-warmed (37°C) serum-free cell culture medium to a final concentration

of 5-10 µM.

Remove the culture medium from the cells and wash once with pre-warmed PBS.

Add the C-Laurdan working solution to the cells and incubate for 30-60 minutes at 37°C,

protected from light.[8]

After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.

Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

4. Image Acquisition:

Turn on the confocal microscope and allow the laser to warm up.

Place the imaging dish on the microscope stage.

Use a 405 nm laser for excitation.[9][10]
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Set the detection channels to simultaneously collect fluorescence in two ranges:

Channel 1 (Blue): 415-455 nm or 420-460 nm.[3]

Channel 2 (Green): 490-530 nm or 470-510 nm.[3]

Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while avoiding

saturation. It is crucial to use the same acquisition settings for all experimental conditions to

allow for accurate comparison.

5. Data Analysis: Generalized Polarization (GP) Calculation:

The membrane order is quantified by calculating the Generalized Polarization (GP) value for

each pixel in the image. The GP value is calculated using the following formula:

GP = (I440 - I490) / (I440 + I490)[6][11]

Where I440 is the intensity in the blue channel and I490 is the intensity in the green channel.

GP values range from +1 (most ordered) to -1 (most disordered).[12] In biological

membranes, these values typically range from approximately -0.1 to 0.6.[11]

Image analysis software can be used to calculate the GP image on a pixel-by-pixel basis. A

color lookup table is often applied to the GP image for visualization, with warmer colors (e.g.,

red, orange) representing higher GP values (ordered domains) and cooler colors (e.g., blue,

green) representing lower GP values (disordered domains).

The overall workflow for C-Laurdan microscopy is illustrated below.
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Caption: Experimental workflow for C-Laurdan microscopy.
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Data Presentation
Quantitative data related to C-Laurdan's properties and typical experimental parameters are

summarized in the tables below for easy reference.

Table 1: Photophysical Properties of C-Laurdan

Property Value Reference

One-Photon Excitation Max

(λabs)
348 nm [1][2]

One-Photon Emission Max

(λem)
423 nm [1][2]

Two-Photon Excitation 780 nm [1][2]

Extinction Coefficient (ε) 12,200 M-1cm-1 [1][2]

Quantum Yield (φ) 0.43 [1][2]

Table 2: Recommended Microscopy Parameters

Parameter Recommended Setting Reference

Excitation Wavelength 405 nm [3][9][10]

Emission Channel 1 (Blue) 415 - 455 nm [3]

Emission Channel 2 (Green) 490 - 530 nm [3]

Table 3: Typical Generalized Polarization (GP) Values
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Membrane Phase Typical GP Value Range Reference

Ordered (Gel-like) > 0.3 [4][11]

Disordered (Fluid-like) < 0.3 [4][11]

Plasma Membrane (Average) ~0.16 [3]

Filopodia ~0.26 [3]
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Problem Possible Cause Suggested Solution

Low Signal/No Staining Inefficient labeling

Increase C-Laurdan

concentration or incubation

time. Ensure the probe is fully

dissolved in the stock solution.

Low laser power
Increase laser power gradually,

avoiding phototoxicity.

Incorrect filter settings

Verify that the emission filters

match the recommended

ranges for C-Laurdan.

High Background Incomplete washing
Increase the number of

washes after labeling.

Autofluorescence

Image an unstained control

sample to assess the level of

autofluorescence and subtract

it from the C-Laurdan images if

necessary.

Photobleaching High laser power
Reduce laser power and/or

increase detector gain.

Excessive exposure time
Reduce the image acquisition

time.

Inconsistent GP values
Variations in acquisition

settings

Ensure that laser power,

detector gain, and other

microscope settings are kept

constant across all samples.

Cell health

Ensure cells are healthy and

not undergoing stress or

apoptosis, which can affect

membrane properties.

By following this detailed guide, researchers can effectively employ C-Laurdan microscopy to

gain valuable insights into the complex and dynamic nature of cellular membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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